L-745,870 Trihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

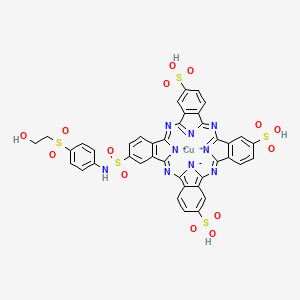

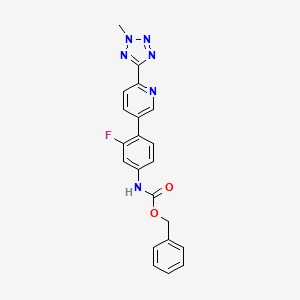

L-745,870 trihydrochloride is a highly potent and selective antagonist of the dopamine D4 receptor. This compound has been extensively studied for its potential therapeutic applications, particularly in the treatment of psychiatric disorders such as schizophrenia . The chemical name of this compound is 3-[(4-(4-chlorophenyl)piperazin-1-yl)methyl]-1H-pyrrolo[2,3-b]pyridine trihydrochloride .

Mechanism of Action

Mode of Action

L-745,870 Trihydrochloride interacts with its targets by binding to the D4 receptors with high affinity . It shows weaker affinity for D2 and D3 receptors .

Biochemical Pathways

The D4 receptors, to which this compound binds, are involved in several biochemical pathways. These pathways include the inhibition of adenylate cyclase activity, inhibition of Ca2+ currents, and stimulation of extracellular acidification .

Pharmacokinetics

It is known to be brain-penetrant and orally active , suggesting good bioavailability.

Result of Action

This compound inhibits cell death and shows neuroprotective effects . Despite its promising in vitro activity, it was found to be ineffective as an antipsychotic in humans .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factorsIt is also worth noting that this compound is brain-penetrant , suggesting it can cross the blood-brain barrier, an important factor in the drug’s environment of action.

Biochemical Analysis

Biochemical Properties

L-745,870 Trihydrochloride has a high affinity for the D4 dopamine receptor, with a Ki value of 0.43 nM . It interacts with the D4 receptor, inhibiting the receptor’s activity and thereby modulating the biochemical reactions that are mediated by this receptor .

Cellular Effects

This compound, as a D4 receptor antagonist, can influence cell function by modulating dopamine-mediated cell signaling pathways . The compound’s effects on gene expression and cellular metabolism are likely to be indirect, resulting from its modulation of D4 receptor activity .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding to the D4 dopamine receptor, thereby inhibiting the receptor’s activity . This inhibition can lead to changes in gene expression and cellular metabolism, as the D4 receptor is involved in various signaling pathways .

Metabolic Pathways

This compound, as a D4 receptor antagonist, is likely to be involved in dopamine-related metabolic pathways

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-745,870 trihydrochloride involves multiple steps, starting with the preparation of the core pyrrolopyridine structure. The key steps include:

Formation of the pyrrolopyridine core: This is typically achieved through a cyclization reaction involving a suitable precursor.

Attachment of the piperazine moiety: The piperazine ring is introduced via a nucleophilic substitution reaction.

Introduction of the chlorophenyl group: This step involves the coupling of the chlorophenyl group to the piperazine ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-yield reactions, efficient purification methods, and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

L-745,870 trihydrochloride undergoes several types of chemical reactions, including:

Oxidation: This reaction can modify the functional groups on the compound, potentially altering its activity.

Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

Substitution: Nucleophilic and electrophilic substitution reactions are common in the synthesis and modification of this compound.

Common Reagents and Conditions

Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

Substitution reagents: Such as alkyl halides or aryl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the compound .

Scientific Research Applications

L-745,870 trihydrochloride has been widely used in scientific research due to its high selectivity and potency as a dopamine D4 receptor antagonist. Some of its key applications include:

Psychiatric research: Investigating the role of dopamine D4 receptors in psychiatric disorders such as schizophrenia and bipolar disorder

Neuroscience studies: Exploring the effects of dopamine D4 receptor antagonism on brain function and behavior

Pharmacological research: Evaluating the potential therapeutic benefits and side effects of dopamine D4 receptor antagonists

Comparison with Similar Compounds

L-745,870 trihydrochloride is unique in its high selectivity for the dopamine D4 receptor compared to other dopamine receptor subtypes. Similar compounds include:

L-745,870 hydrochloride: Another form of the compound with similar properties.

L-750,667 trihydrochloride: A related compound with similar receptor selectivity.

L-741,626: Another dopamine D4 receptor antagonist with different pharmacokinetic properties.

These compounds share similar mechanisms of action but may differ in their pharmacokinetic profiles, receptor selectivity, and potential therapeutic applications .

Properties

IUPAC Name |

3-[[4-(4-chlorophenyl)piperazin-1-yl]methyl]-1H-pyrrolo[2,3-b]pyridine;trihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19ClN4.3ClH/c19-15-3-5-16(6-4-15)23-10-8-22(9-11-23)13-14-12-21-18-17(14)2-1-7-20-18;;;/h1-7,12H,8-11,13H2,(H,20,21);3*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJSOYZLYCFYXFC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CNC3=C2C=CC=N3)C4=CC=C(C=C4)Cl.Cl.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22Cl4N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

866021-03-6 |

Source

|

| Record name | L-745870 trihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0866021036 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-745870 TRIHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8H9TSV2PSX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(2,3-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenylidene]methanamine](/img/structure/B570599.png)

![(3aR,6R,6aR)-6-(hydroxymethyl)spiro[3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-2,1'-cyclohexane]-4-ol](/img/structure/B570600.png)

![2H-1,3,4-Metheno-1a,3,5-triazacyclobuta[cd]pentalene(9CI)](/img/new.no-structure.jpg)

![4,7-Dihydro-4-oxo-2-[(triphenylmethyl)amino]-3H-pyrrolo[2,3-d]pyrimidine-5-carboxaldehyde](/img/structure/B570602.png)

![4-Hydroxy-2-(tritylamino)-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B570603.png)

![tert-Butyl 1,6-diazaspiro[3.4]octane-1-carboxylate](/img/structure/B570605.png)

![Sodium;2-[2,3-dichloro-4-[2-(methoxymethyl)butanoyl]phenoxy]acetate](/img/structure/B570606.png)